2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core substituted with a (2-aminoethyl)thio methyl group at the 2-position. This compound combines a sulfur-containing side chain with an aminoethyl moiety, which may enhance solubility and target binding compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c1-6-7(2)17-11-9(6)10(15)13-8(14-11)5-16-4-3-12/h3-5,12H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWALRFCXIWMKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with thiourea under acidic conditions to form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Reactivity of the Thienopyrimidinone Core
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold exhibits electrophilic and nucleophilic reactivity at specific positions:
Electrophilic Substitution
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Halogenation : The C6 position of the thiophene ring (adjacent to the pyrimidinone) is susceptible to halogenation. For example, chlorination using POCl₃ or SOCl₂ under reflux yields 6-chloro derivatives, a common precursor for further functionalization .
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Nitration : Nitration occurs preferentially at the C5 position of the thiophene ring due to electron-donating effects of the methyl groups .
Nucleophilic Attack
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The carbonyl group at position 4 of the pyrimidinone ring undergoes nucleophilic substitution. For instance, reaction with amines (e.g., morpholine, piperazine) replaces the oxygen with an amino group, forming 4-aminothienopyrimidines .
Reactivity of the 2-(((2-Aminoethyl)thio)methyl) Substituent
This side chain introduces thioether and primary amine functionalities:
Thioether Oxidation
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The thioether (-S-CH₂-) is oxidized to sulfone (-SO₂-CH₂-) using H₂O₂ or mCPBA under mild conditions, altering electronic properties without disrupting the core structure.
Amine Functionalization
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Acylation : The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing solubility or enabling conjugation .
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) generates imine derivatives, useful for coordination chemistry .
Modifications at the 5,6-Dimethyl Groups
The methyl groups at C5 and C6 influence steric and electronic effects:
Oxidation
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Controlled oxidation with KMnO₄ converts methyl groups to carboxylic acids, though this is rare due to steric hindrance from the fused ring system.
Radical Reactions
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Under radical initiators (e.g., AIBN), the methyl groups participate in alkylation or halogenation, though yields are typically low .
Key Reaction Pathways and Conditions
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is , with a molecular weight of approximately 226.30 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity.
Pharmacological Applications
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Antimicrobial Activity
- Compounds containing thieno[2,3-d]pyrimidine moieties have been evaluated for their antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes critical for bacterial survival .
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Antiviral Properties
- Research has demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit viral replication. For instance, certain derivatives have shown efficacy against HIV-1 by targeting viral enzymes essential for replication . This positions the compound as a candidate for further development in antiviral therapy.
- Anti-inflammatory Effects
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CNS Activity
- There is emerging evidence that some derivatives may interact with the central nervous system (CNS), potentially offering neuroprotective effects or alleviating symptoms associated with neurological disorders. This aspect warrants further investigation into their pharmacokinetics and bioavailability in CNS applications .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions significantly improved antimicrobial potency.
Case Study 2: Anti-HIV Activity
In a study assessing the anti-HIV activity of thieno[2,3-d]pyrimidine derivatives, several compounds were synthesized and tested for their ability to inhibit HIV replication in vitro. Notably, one compound demonstrated an IC50 value of 0.16 μM against HIV-1, indicating promising potential for development as an antiviral agent.
Mechanism of Action
The mechanism of action of 2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of key enzymes in the Mycobacterium tuberculosis bacterium . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Structure: Benzylamino group at the 2-position.
- Activity: Demonstrates potent anticancer activity, particularly against melanoma cell line MDA-MB-435 (GP = −31.02%) .
- Mechanism : Molecular docking suggests interactions with kinase domains or DNA repair enzymes.
2-(Alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
- Structure: Alkylamino groups (e.g., tert-butyl, ethyl).
- Activity : Exhibits fungicidal activity against six fungal strains, with EC₅₀ values <50 µg/mL .
- Synthesis : Prepared via aza-Wittig reactions under mild conditions (yields: 60–85%) .
2-(2,3-Dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Structure : Dihydroxyphenyl substituent.
- Activity : Targets HIV-1 integrase (LEDGF/p75-dependent activity) with IC₅₀ values in the micromolar range .
2-((Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Structure : Cinnamylthio and ethyl groups.
- Activity : Antimicrobial properties; structural flexibility may enhance membrane penetration .
Target Compound: 2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Structure: Unique (2-aminoethyl)thio methyl side chain.
Structure-Activity Relationships (SAR)
- Amino vs. Thioether Substituents: Benzylamino (2.1.1) and alkylamino (2.1.2) groups favor anticancer and antifungal activities, respectively, likely due to hydrophobic interactions with target proteins. Thioether-linked substituents (e.g., cinnamylthio in 2.1.4) enhance antimicrobial activity by increasing lipophilicity .
- Hydrophilic Modifications: The aminoethyl group in the target compound may balance hydrophilicity and binding affinity, a feature absent in dihydroxyphenyl (2.1.3) or morpholinyl () derivatives.
Physicochemical Properties
Biological Activity
The compound 2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄OS
- SMILES : CC1=C(C)C2=C(N=C(CCN)N=C2O)S1
This compound features a thieno[2,3-d]pyrimidine core with an aminoethyl thioether side chain, which is critical for its biological interactions.
Research indicates that compounds within the thienopyrimidine class, including this compound, exhibit selective inhibition against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The mechanism involves targeting the respiratory complex I subunit NuoD in H. pylori, which is essential for ATP synthesis. This specificity allows for the development of narrow-spectrum antibiotics that minimize disruption to gut microbiota.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of thienopyrimidine derivatives. Key findings include:
- Position 5 and 6 Substitutions : Modifications at these positions have shown to enhance potency against H. pylori. For example, compounds with methyl substitutions at these positions demonstrated improved IC50 values in comparison to their unsubstituted counterparts.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Compound 1 | 1.55 | Initial hit from screening |
| Compound 2 | 1.72 | Structural variant with enhanced activity |
Case Study: Inhibition of Helicobacter pylori
In a high-throughput screening study, two thienopyrimidine derivatives were identified as potent inhibitors of H. pylori. The study utilized a mouse model to evaluate in vivo efficacy, confirming that these compounds significantly reduced bacterial load in infected subjects.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects at higher concentrations but retains selectivity for bacterial cells over mammalian cells. This selectivity is crucial for therapeutic applications.
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promising antibacterial properties, it also exhibits some level of cytotoxicity. The safety profile must be carefully evaluated in further preclinical studies to determine therapeutic windows.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions starting with 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. Key steps include alkylation of the thiol group at position 2 with 2-aminoethylthiol, followed by purification via column chromatography. Intermediates are characterized using melting point analysis, IR spectroscopy (to confirm thioether and amine groups), and NMR (¹H and ¹³C) to verify regiochemistry and substituent positions .
- Critical Data : Reported yields range from 57% to 89%, with melting points typically >200°C. IR spectra show peaks at 3200–3400 cm⁻¹ (N-H stretch) and 650–750 cm⁻¹ (C-S stretch) .
Q. Which biological targets are initially screened for this compound, and what assays validate its activity?
- Methodology : The compound is evaluated for COX-2/COX-1 selectivity using in vitro enzyme inhibition assays with indomethacin as a control. Cell-based assays (e.g., LPS-induced prostaglandin E₂ production in macrophages) confirm functional activity. IC₅₀ values for COX-2 inhibition are compared to COX-1 to calculate selectivity ratios .
- Data Interpretation : A selectivity ratio >10 indicates COX-2 specificity. Contradictory data between enzyme and cell assays may arise from off-target effects, requiring follow-up with siRNA knockdown or genetic models .
Advanced Research Questions
Q. How can synthetic routes be optimized for low-yield intermediates (e.g., <60%) in the preparation of this compound?
- Methodology : For low-yield steps (e.g., reductive amination), optimize reaction conditions:
- Solvent : Use dry methanol or ethanol to minimize side reactions.
- Catalyst : Sodium cyanoborohydride (NaBH₃CN) at pH 6 stabilizes the imine intermediate.
- Oxidizing Agents : Dess-Martin periodinane (DMP) improves aldehyde formation efficiency (91% yield) compared to ceric ammonium nitrate (CAN) .
Q. How should contradictory data on COX-2 selectivity be resolved?
- Approach :
Comparative Assays : Re-test inhibition using recombinant COX-2 vs. COX-1 in parallel.
Competitive Binding Studies : Use fluorescence polarization or SPR to measure direct binding affinity.
Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in COX-2’s hydrophobic pocket, identifying key residues (e.g., Val523, Arg513) for mutagenesis studies .
- Case Study : A 10-fold discrepancy between enzyme and cell assays was traced to off-target effects on MAPK pathways, resolved via phosphoproteomic profiling .
Q. What structural modifications enhance dihydrofolate reductase (DHFR) inhibitory activity while minimizing toxicity?
- SAR Insights :
- Position 6 : Substituents like 4-chlorophenyl (4d) or 3,4,5-trimethoxyphenyl (4c) improve DHFR binding (IC₅₀ = 0.8–1.2 µM) by occupying the pterin pocket.
- Position 2 : The 2-aminoethylthio group enhances solubility but may reduce membrane permeability. Replace with hydrophobic groups (e.g., benzyl) to balance bioavailability .
Q. How can computational models guide the design of derivatives with improved pharmacokinetic profiles?
- Workflow :
ADMET Prediction : Use SwissADME or ADMETLab to predict logP (<3), aqueous solubility, and CYP450 interactions.
Molecular Dynamics (MD) : Simulate binding stability in COX-2’s active site (GROMACS) over 100 ns. High root-mean-square deviation (RMSD > 0.3 nm) suggests unstable binding.
Free Energy Calculations : MM-PBSA analysis identifies energetically favorable substitutions (e.g., methyl at position 5 reduces ∆G by 2.1 kcal/mol) .
Methodological Challenges and Solutions
Q. How to resolve spectral data inconsistencies (e.g., ¹H NMR splitting patterns) for thieno[2,3-d]pyrimidine derivatives?
- Troubleshooting :
- Dynamic Effects : Conformational flexibility (e.g., rotation around the thioether bond) may cause unexpected splitting. Use variable-temperature NMR or DFT calculations (Gaussian) to model rotamers.
- Impurities : Recrystallize from DCM/hexane (1:5) to remove byproducts. Confirm purity via HPLC (≥95%) .
Q. What in vivo models validate the anti-inflammatory activity of this compound?
- Protocol :
- Acute Inflammation : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral). Measure edema reduction at 3–6 h.
- Chronic Inflammation : Collagen-induced arthritis (CIA) in mice. Assess joint histopathology and cytokine levels (ELISA) after 28 days.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
